molecular formula C6H6N4O B569977 6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL CAS No. 117883-59-7

6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL

Cat. No.: B569977
CAS No.: 117883-59-7
M. Wt: 150.141
InChI Key: NUNXLGNYQLROIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-OL is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the broader class of pyrazolo-fused azaindoles, which are recognized as privileged structures in the design of kinase inhibitors . These scaffolds are considered bioisosteres of purine bases, allowing them to mimic ATP and interact with the catalytic domains of various kinase targets, a mechanism exploited in the development of numerous investigational therapeutics . While specific biological data for this exact analog is not widely published, its core structure provides a robust platform for chemical exploration. Researchers can utilize this compound as a key synthetic intermediate to develop novel analogs targeting a range of kinases, such as Cyclin-Dependent Kinases (CDKs), BRK, and MET, which are implicated in oncology and other disease areas . The presence of the hydroxyl group at the 3-position and the nitrogen-rich ring system offers multiple vectors for synthetic modification, enabling structure-activity relationship (SAR) studies and the optimization of potency and selectivity. This chemical is intended for research applications as a building block in synthetic chemistry programs and as a starting point for biochemical probe development. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117883-59-7

Molecular Formula

C6H6N4O

Molecular Weight

150.141

IUPAC Name

6-methyl-1,2-dihydropyrazolo[3,4-b]pyrazin-3-one

InChI

InChI=1S/C6H6N4O/c1-3-2-7-4-5(8-3)9-10-6(4)11/h2H,1H3,(H2,8,9,10,11)

InChI Key

NUNXLGNYQLROIY-UHFFFAOYSA-N

SMILES

CC1=CN=C2C(=N1)NNC2=O

Origin of Product

United States

Synthetic Methodologies for Pyrazolo 3,4 B Pyrazin 3 Ol and Its Derivatives

Strategies for the Construction of the Pyrazolo[3,4-b]pyrazine Ring System

The formation of the fused pyrazolo[3,4-b]pyrazine ring system is predominantly accomplished through cyclocondensation reactions involving suitably substituted pyrazole (B372694) precursors. These reactions offer a versatile and efficient means to access a wide array of derivatives.

Cyclocondensation Reactions Utilizing Pyrazole Precursors

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazolo[3,4-b]pyrazines. These methods typically involve the reaction of a 5-aminopyrazole derivative with a 1,2-dicarbonyl compound or its equivalent, leading to the formation of the pyrazine (B50134) ring.

A prevalent and adaptable method for constructing the pyrazolo[3,4-b]pyrazine core involves the condensation of 5-aminopyrazoles with various carbonyl compounds. This approach allows for the introduction of diverse substituents onto the newly formed pyrazine ring. The reaction of 3-substituted 5-aminopyrazoles with precursors of α,β-unsaturated ketones, such as pyruvic acid and aromatic aldehydes, can lead to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids, which are structurally related to the target pyrazine system. researchgate.net The choice of reactants and reaction conditions can influence the final product, highlighting the versatility of this synthetic strategy. researchgate.net

The general mechanism involves the initial reaction of the amino group of the 5-aminopyrazole with one of the carbonyl groups of the dicarbonyl compound to form a Schiff base intermediate. Subsequent intramolecular cyclization and dehydration then yield the fused pyrazolo[3,4-b]pyrazine ring. The use of α-keto esters, for instance, can lead to the formation of pyrazolo[3,4-b]pyrazin-3-one derivatives, which exist in tautomeric equilibrium with the desired 3-hydroxy (3-ol) form.

Table 1: Examples of Cyclocondensation Reactions for Pyrazolo[3,4-b]pyridine Synthesis

5-Aminopyrazole DerivativeCarbonyl CompoundProductReference
5-Amino-3-methyl-1-phenylpyrazoleArylidenepyruvic acidsPyrazolo[3,4-b]pyridine-6-carboxylic acids researchgate.net
5-Aminopyrazole1,3-Dicarbonyl compounds1H-Pyrazolo[3,4-b]pyridines nih.gov
5-Aminopyrazoleα,β-Unsaturated ketones1H-Pyrazolo[3,4-b]pyridines nih.gov

This table presents examples of related pyrazolo[3,4-b]pyridine syntheses, illustrating the versatility of 5-aminopyrazoles in forming fused heterocyclic systems.

An alternative strategy for the construction of the pyrazolo[3,4-b]pyrazine ring system involves the utilization of nitrosation reactions. A key starting material in this approach is 5-amino-3-methyl-4-nitroso-1-phenylpyrazole. researchgate.net This nitroso compound can be reacted with a variety of active methylene (B1212753) compounds to generate the pyrazine ring.

For example, the reaction of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole with malononitrile (B47326) in a one-pot synthesis yields 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, a versatile intermediate for further chemical transformations. researchgate.net This key intermediate can then be elaborated to introduce different functionalities on the pyrazolo[3,4-b]pyrazine core. This method provides a regioselective route to highly functionalized pyrazolo[3,4-b]pyrazines.

Transformations of Existing Heterocyclic Systems to Form Pyrazolo[3,4-b]pyrazines

In addition to building the pyrazine ring from acyclic precursors, the pyrazolo[3,4-b]pyrazine system can also be accessed through the chemical modification of other pre-existing heterocyclic rings.

Ring annulation involves the fusion of a new ring onto an existing one. In the context of pyrazolo[3,4-b]pyrazine synthesis, this can involve the construction of the pyrazine ring onto a pyrazole core. While the search results primarily detail the annulation of a pyridine (B92270) ring to a pyrazole to form pyrazolo[3,4-b]pyridines, the principles can be extended to the synthesis of pyrazolo[3,4-b]pyrazines. nih.govmdpi.com These reactions often utilize cyclocondensation strategies as described previously.

For instance, the reaction of a suitably substituted pyrazole with a 1,4-dicarbonyl equivalent or a synthon that can generate it in situ can lead to the formation of a fused six-membered ring. The specific nature of the starting materials and the reaction conditions dictate the final heterocyclic system formed.

The synthesis of complex heterocyclic systems often proceeds through stable, isolable intermediates that can be further modified. In the synthesis of pyrazolo[3,4-b]pyrazine derivatives, certain compounds serve as crucial building blocks.

6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile derivatives are key intermediates in the synthesis of a variety of pyrazolo[3,4-b]pyrazine analogs. researchgate.net As mentioned earlier, this intermediate is readily prepared from 5-amino-3-methyl-4-nitroso-1-phenylpyrazole and malononitrile. researchgate.net The amino and cyano groups on the pyrazine ring of this intermediate offer multiple sites for chemical modification, allowing for the introduction of a wide range of substituents and the construction of more complex fused heterocyclic systems.

Regarding 3,7-dimethyl-1-phenylpyrazolo[4′,3′:5,6]pyrazino[2,3-d] researchgate.netbeilstein-journals.orgoxazin-5(1H)-one , no specific literature detailing its transformation into pyrazolo[3,4-b]pyrazines was identified in the performed searches. However, the transformation of a pyrazino-oxazinone ring system into a pyrazolo[3,4-b]pyrazine would likely involve a ring-opening and subsequent recyclization strategy. This could potentially be achieved by reacting the oxazinone with a suitable nucleophile to open the oxazinone ring, followed by an intramolecular cyclization to form the desired pyrazolo[3,4-b]pyrazine core. This remains a hypothetical route that requires experimental validation.

Table 2: Key Intermediates and Their Precursors

Key IntermediatePrecursor(s)Synthetic MethodReference
6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile5-Amino-3-methyl-4-nitroso-1-phenylpyrazole, MalononitrileOne-pot cyclocondensation researchgate.net

Functionalization and Derivatization of the Pyrazolo[3,4-B]pyrazine Scaffold

The functionalization of the pyrazolo[3,4-b]pyrazine system can be achieved either by using appropriately substituted starting materials or by modifying the heterocyclic core after its formation.

Introduction of Substituents at Specific Positions (e.g., C-6 Methyl, C-3 Hydroxyl)

C-6 Methyl Group: The introduction of a methyl group at the C-6 position is typically dictated by the choice of the pyrazine-forming precursor. For example, a one-pot reaction between 5-amino-3-methyl-4-nitroso-1-phenylpyrazole and benzoylacetonitrile (B15868) yields a pyrazolo[3,4-b]pyrazine with a phenyl group at C-6. researchgate.net To achieve a C-6 methyl substituent, one would theoretically use a reagent like acetylacetonitrile in place of benzoylacetonitrile, leading to the desired substitution pattern.

C-3 Hydroxyl Group: Direct synthesis of a 3-hydroxy-pyrazolo[3,4-b]pyrazine is not commonly reported. However, its synthesis can be envisioned through the chemical transformation of a more accessible functional group. A plausible route involves the synthesis of a 3-amino-1H-pyrazolo[3,4-b]pyrazine, which can be prepared by reacting 3-chloro-2-cyanopyrazine with hydrazine. nih.gov The resulting 3-amino group could then be converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium, followed by hydrolysis of the diazonium salt.

Chemical Modifications of Side Chains and Peripheral Groups

The pyrazolo[3,4-b]pyrazine scaffold can be further elaborated by modifying existing functional groups. For example, 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile serves as a versatile intermediate for the synthesis of various fused heterocyclic systems. researchgate.netresearchgate.net The amino and carbonitrile groups are reactive handles for subsequent chemical transformations. The amino group can be acylated or used in condensation reactions, while the carbonitrile can be hydrolyzed or used to build new rings. For instance, the 5-acetyl derivative, obtained from the corresponding carbonitrile, is a useful key intermediate for synthesizing further derivatives. researchgate.net

Starting ScaffoldReaction TypeResulting DerivativeReference
6-Amino-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrileFurther cyclization reactionsFused pyrazolo[4″,3″:5′,6′]pyrazino systems researchgate.net
1H-Pyrazolo[3,4-b]pyrazine with amino groupAcylation, Condensation with aldehydesAcylated and Schiff base derivatives nih.gov
Chloro pyrazolo[3,4-b]pyrazine carbonitrileReaction with selenium and α-halo alkylating agentsPyrazolo[3,4-b]selenolo[3,2-e]pyrazines researchgate.net

Green Chemistry Approaches in Pyrazolo[3,4-b]pyrazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to improve efficiency and reduce environmental impact. For pyrazolo[3,4-b]pyrazines and related structures, several greener methods have been explored.

One of the most significant green approaches is the use of one-pot, multi-component reactions (MCRs) . These reactions, which form several bonds in a single operation without isolating intermediates, offer high atom economy and reduce solvent waste and purification steps. The synthesis of pyrazolo[3,4-b]pyrazine derivatives from 5-amino-4-nitrosopyrazoles is a prime example of an efficient one-pot process. researchgate.net

Microwave-assisted synthesis is another key green technique. While extensively documented for the related pyrazolo[3,4-b]pyridine scaffold, the principles are directly applicable to pyrazine analogues. osi.lvmdpi.com Microwave irradiation can dramatically reduce reaction times, improve yields, and lead to cleaner reactions compared to conventional heating. mdpi.com

The use of environmentally benign solvents and catalysts is also a focus. Research on related pyrazole-fused heterocycles has demonstrated syntheses in greener solvents like water or ethanol. researchgate.net The use of reusable, non-toxic catalysts, such as ZnO nanoparticles or ZrCl₄, has been reported for the synthesis of related pyrazole systems, highlighting a pathway for developing more sustainable methods for pyrazolo[3,4-b]pyrazines. researchgate.net

In Vitro Biological Activity Spectrum of 6 Methyl 1h Pyrazolo 3,4 B Pyrazin 3 Ol and Its Analogs

Antineoplastic and Anticancer Activity Profiling

Derivatives of the pyrazolo[3,4-b]pyrazine and structurally related pyrazolopyridine cores have demonstrated significant potential as anticancer agents. Their activity has been evaluated against various human cancer cell lines, revealing anti-proliferative and cytotoxic effects.

Assessment of Anti-Proliferative Effects in Cancer Cell Lines (e.g., MCF-7 breast cancer cell line)

A number of studies have highlighted the anti-proliferative effects of pyrazolo[3,4-b]pyrazine analogs against several cancer cell lines. For instance, certain pyrazolo[3,4-b]pyrazine derivatives have shown very significant inhibitory activity against the MCF-7 breast cancer cell line. nih.gov In one study, two such derivatives, compounds 25i and 25j, demonstrated a potent dose-dependent inhibition of MCF-7 cell proliferation. nih.govresearchgate.net

Similarly, pyrazolo[3,4-b]pyridine derivatives, which are structurally analogous to pyrazolo[3,4-b]pyrazines, have also been extensively studied for their anti-proliferative capabilities. For example, a series of novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer potency against HeLa, MCF-7, and HCT-116 cancer cell lines. pugetsound.edunih.gov One of these compounds, 14g, showed notable cytotoxicity against MCF-7 and HCT-116 cell lines. pugetsound.edunih.gov Another study on pyrazoline-based compounds, which share the pyrazole (B372694) core, also reported potent anti-proliferative activity towards the MCF-7 cell line. mdpi.com

The mechanism of action for some of these compounds involves the inhibition of key enzymes in cell cycle progression, such as cyclin-dependent kinases (CDKs). For example, certain pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit CDK2 and CDK9, leading to cell cycle arrest and apoptosis. pugetsound.edunih.gov

Table 1: Anti-proliferative Activity of Selected Pyrazolo[3,4-b]pyrazine and Pyrazolo[3,4-b]pyridine Analogs against MCF-7 Cell Line This table is interactive. You can sort and filter the data.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridineCompound 14gMCF-74.66 pugetsound.edunih.gov
Pyrazolo[3,4-b]pyridineCompound 17MCF-75.98 nih.gov
Pyrazolo[3,4-b]pyridineCompound 19MCF-75.61 nih.gov
PyrazolineCompound 6eMCF-77.21 mdpi.com
PyrazolineCompound 6kMCF-78.02 mdpi.com

Evaluation of Cytotoxic Potential

The cytotoxic effects of pyrazolo[3,4-b]pyrazine analogs have been documented against a range of human cancer cell lines. Pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazines, a related class of compounds, have demonstrated broad cytotoxic activity in the low micromolar range against prostate (PC-3), breast (MCF-7), non-small cell lung (H460), and colorectal adenocarcinoma (Colo205) cancer cell lines. jcsp.org.pk One annulated pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazine derivative was found to be particularly active, with IC50 values ranging from 0.4 to 0.5 µM. jcsp.org.pk

Furthermore, certain pyrazolo[3,4-b]pyridine derivatives have exhibited remarkable cytotoxic activity against MCF-7 cells in a selective manner, showing less effect on non-cancerous cells. nih.gov For instance, compounds 17 and 19 were highly active against MCF-7 cells but not against MDA-MB-231 cells and were safe for non-cancerous MCF-10A cells. nih.gov This selectivity is a crucial aspect of developing effective cancer chemotherapeutics.

Anti-inflammatory Activity

The pyrazolo[3,4-b]pyrazine scaffold has been investigated for its anti-inflammatory properties. Certain derivatives have shown remarkable anti-inflammatory activity, in some cases comparable to the reference drug indomethacin. nih.govresearchgate.net For example, 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (compound 15) exhibited significant anti-inflammatory effects. nih.govresearchgate.net

The anti-inflammatory potential of related pyrazole-containing heterocyclic systems has also been explored. For instance, pyrazolo[1,5-a]quinazoline derivatives have been identified as inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com Some of these compounds were found to be ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are key players in the inflammatory response. mdpi.com

Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes and nitric oxide (NO) release, both of which are important mediators of inflammation. nih.govnih.gov

Table 2: Anti-inflammatory Activity of Selected Pyrazolo[3,4-b]pyrazine and Related Analogs This table is interactive. You can sort and filter the data.

Compound ClassSpecific CompoundAssayActivityReference
Pyrazolo[3,4-b]pyrazineCompound 15Carrageenan-induced paw edema44.44% inhibition (comparable to indomethacin) nih.govresearchgate.net
Pyrazolo[3,4-b]pyrazineChalcone derivative 25aCarrageenan-induced paw edema12.5% inhibition nih.gov
Pyrazolo[1,5-a]quinazolineCompound 13iLPS-induced NF-κB inhibitionIC50 < 50 µM mdpi.com
Pyrazolo[1,5-a]quinazolineCompound 16LPS-induced NF-κB inhibitionIC50 < 50 µM mdpi.com

Antimicrobial Efficacy

The pyrazolo[3,4-b]pyrazine core is a constituent of various compounds with demonstrated antibacterial and antifungal properties.

Antibacterial Activity

Several studies have reported the antibacterial activity of pyrazolo[3,4-b]pyrazine and its derivatives. These compounds have been tested against a variety of bacterial strains, showing a range of efficacy. In one study, newly synthesized pyrazolo[3,4-b]pyrazine derivatives were evaluated for their antibacterial activity against several strains, with some derivatives showing promising results when compared to streptomycin. ekb.eg

Another study focused on 1H-pyrazolo[3,4-b]pyrazine and its derivatives, which were tested against both anaerobic and aerobic bacteria. nih.gov The compounds showed elevated activity towards anaerobic bacteria but were less effective against aerobic bacteria. nih.gov The minimal inhibitory concentration (MIC) values for their tuberculostatic activity were found to be in the range of 22-100 µg/cm³. nih.gov

Related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, have also been synthesized and evaluated for their in vitro antibacterial activities against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com Some of these compounds displayed moderate antibacterial activity. japsonline.com

Table 3: Antibacterial Activity of Selected Pyrazolo[3,4-b]pyrazine and Pyrazolo[3,4-b]pyridine Analogs This table is interactive. You can sort and filter the data.

Compound ClassBacterial Strain(s)Activity (MIC/Inhibition Zone)Reference
1H-pyrazolo[3,4-b]pyrazine derivativesAnaerobic bacteriaElevated activity nih.gov
1H-pyrazolo[3,4-b]pyrazine derivativesMycobacterium tuberculosisMIC: 22-100 µg/cm³ nih.gov
Pyrazolo[3,4-b]pyrazine derivativesVarious bacteriaPromising activity ekb.eg
Pyrazolo[3,4-b]pyridine derivativesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaModerate activity (IZ: 12-16 mm for some derivatives) japsonline.com

Antifungal Activity

The antifungal potential of pyrazolo[3,4-b]pyrazine derivatives has been investigated. A study on new pyrazolo[3,4-b]pyrazine derivatives reported their evaluation for antifungal activities against various fungal strains, with some compounds showing promising results compared to the reference drug clotrimazole. ekb.eg Another report also mentions the antifungal properties of this class of compounds. researchgate.net

Substituted pyrazolo[3,4-b]pyridines have also been examined for their antifungal efficacy against strains like Aspergillus niger and Candida albicans. walshmedicalmedia.com Some of these derivatives showed activity that was comparable to or even higher than the commercial antifungal drug fluconazole, suggesting their potential for further development as antifungal agents. walshmedicalmedia.com

Table 4: Antifungal Activity of Selected Pyrazolo[3,4-b]pyrazine and Pyrazolo[3,4-b]pyridine Analogs This table is interactive. You can sort and filter the data.

Compound ClassFungal Strain(s)ActivityReference
Pyrazolo[3,4-b]pyrazine derivativesVarious fungiPromising activity ekb.eg
Pyrazolo[3,4-b]pyridinesAspergillus niger, Candida albicansSimilar or higher activity than fluconazole walshmedicalmedia.com

Antiviral and Antiparasitic Potential

The broad biological significance of fused pyrazole derivatives extends to the realm of infectious diseases. While specific in vitro studies on the antiviral or antiparasitic activity of 6-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol are not extensively documented in publicly available research, the parent scaffold, pyrazolo[3,4-d]pyrimidine, has been investigated as an analog to purine (B94841) nucleosides for potential cancer and viral therapies. nih.gov This suggests that the pyrazolo-fused heterocyclic systems are of interest to virologists and parasitologists. For instance, studies on related pyrazolo[4,3-d]pyrimidine nucleosides have been conducted to evaluate their antiviral activity. nih.gov Research into other fused pyrazole systems has also shown promise, with some derivatives exhibiting activity against fungi such as Candida albicans and Cryptococcus neoformans. nih.gov The general class of pyrazole derivatives has been noted for a wide spectrum of biological activities, including anti-protozoal and antiviral properties. nih.gov

Anticonvulsant Investigations

The potential of pyrazolo[3,4-b]pyrazines as anticonvulsant agents has been explored, indicating that this chemical class may have depressant effects on the central nervous system. A study investigating a series of novel pyrazolo[3,4-b]pyrazine derivatives demonstrated significant anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model. nih.gov In this research, compounds containing 1,2,4-oxadiazolyl, thiadiazolyl, and other heterocyclic substituents, synthesized from a 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile starting material, showed a noteworthy ability to increase the latency time of tonic seizures. nih.govresearchgate.net Specifically, several of the synthesized analogs exhibited very significant anticonvulsant effects at a dose of 10mg/kg. nih.gov Although this study did not test this compound itself, the findings support the potential of the core pyrazolo[3,4-b]pyrazine structure as a scaffold for developing new anticonvulsant drugs. Further research into other related heterocyclic systems, such as 1,2,4-triazolo[4,3-a]pyrazines, has also identified potent anticonvulsant agents. nih.gov

Modulation of Protein Kinase Activity

Fused pyrazole derivatives are widely recognized for their capacity to act as inhibitors of various protein kinases, which are crucial regulators of cellular processes. researchgate.netnih.gov The pyrazolo[3,4-b]pyridine scaffold, for example, has been successfully utilized to develop potent inhibitors for targets like cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases. nih.gov

A significant area of investigation for the pyrazolo[3,4-b]pyrazine core has been the inhibition of Serum and Glucocorticoid Regulated Kinase (SGK), a key component of the phosphatidylinositol-3-kinase (PI3K) signaling pathway. nih.gov Research has led to the development of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamide derivatives as highly potent SGK1 inhibitors. nih.gov These compounds emerged from a combination of virtual screening and medicinal chemistry efforts. nih.gov

The studies revealed that the pyrazolo[3,4-b]pyrazine scaffold is a viable bioisostere for other kinase-inhibiting cores. Analogs bearing a 3-methyl group on the pyrazolo[3,4-b]pyrazine ring were found to be very potent SGK inhibitors, with activities recorded in the nanomolar range (<15 nM). nih.gov The table below summarizes the SGK1 inhibitory activity of selected 3-methyl-1H-pyrazolo[3,4-b]pyrazine analogs from the study.

Compound IDR GroupSGK1 Inhibition IC₅₀ (nM) at 10 µM ATP
21a 2-Cl-Ph13
21b 2,5-diCl-Ph8
21c 2-CF₃-Ph11
21d 2-F, 5-Cl-Ph9
21e 2-Cl, 5-CF₃-Ph8
21f 2-Cl, 5-Me-Ph7
21g 2,5-diF-Ph4
21h 2-F, 5-CF₃-Ph7
Data sourced from a study on N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides. The 'R' group refers to the substituent on the phenyl-sulfonamide moiety. nih.gov

It was noted that unsubstituted 1H-pyrazolo[3,4-b]pyrazines displayed significantly reduced activity against SGK1, highlighting the importance of substitution on the core structure for potent inhibition. nih.gov

The selectivity of kinase inhibitors is a critical parameter to avoid off-target effects. The Serum and Glucocorticoid Regulated Kinase (SGK) family includes three highly homologous isoforms: SGK1, SGK2, and SGK3. Achieving selectivity among these isoforms can be challenging for ATP-competitive inhibitors. researchgate.net

General Biological Significance as Fused Pyrazole Derivatives

The fusion of a pyrazole ring with other heterocyclic systems creates a class of molecules with significant potential in medicinal chemistry. url.edu These fused pyrazoles, including pyrazolo[3,4-b]pyrazines, are considered "purine isosteres" and have been investigated for a wide array of biological targets. Their structural features allow them to interact with the ATP-binding sites of protein kinases, leading to their prominent role in the development of kinase inhibitors for various diseases, including cancer. researchgate.netnih.govrsc.org The versatility of the fused pyrazole scaffold is demonstrated by its application in developing inhibitors for numerous kinases such as GSK-3, Mps1, and TBK1. researchgate.netnih.govnih.gov The continued exploration of this chemical space promises the discovery of novel therapeutic agents with diverse mechanisms of action.

Molecular Mechanisms of Action for Pyrazolo 3,4 B Pyrazin 3 Ol Analogs

Identification of Direct Molecular Targets

Analogs of pyrazolo[3,4-b]pyrazin-3-ol have been identified as potent inhibitors of various protein kinases and modulators of specific receptors. The planar structure of the fused pyrazole (B372694) and pyrazine (B50134) rings facilitates interactions with the ATP-binding pockets of kinases and the allosteric sites of receptors.

Key molecular targets for pyrazolo[3,4-b]pyrazine and its related pyrazolopyridine analogs include:

Cyclin-Dependent Kinases (CDKs): Certain 1H-pyrazolo[3,4-b]pyridine analogs have demonstrated significant inhibitory activity against CDKs, which are crucial regulators of the cell cycle. For instance, the compound BMS-265246, a 1H-pyrazolo[3,4-b]pyridine derivative, is a potent and selective inhibitor of CDK1/cyclin B and CDK2/cyclin E. nih.gov The core structure of these analogs enables them to fit into the ATP-binding site of these kinases.

TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as novel and potent inhibitors of TBK1. nih.gov TBK1 is a key regulator of innate immunity, and its inhibition is a promising strategy for treating autoimmune diseases and certain cancers.

Metabotropic Glutamate Receptor 5 (mGluR5): A novel series of pyrazolopyrazines have been disclosed as mGluR5 negative allosteric modulators (NAMs). nih.gov One such compound, PF470, demonstrated high potency and selectivity for mGluR5. nih.govresearchgate.net

Orexin Receptors (OX1R and OX2R): Substituted 1H-pyrazolo[3,4-b]pyridines have been discovered as potent dual orexin receptor antagonists (DORAs). aurigeneservices.com Orexin receptors are involved in regulating the sleep-wake cycle, making their antagonists potential treatments for insomnia.

Analog ClassDirect Molecular TargetTherapeutic Area
1H-pyrazolo[3,4-b]pyridinesCDK1, CDK2Oncology
1H-pyrazolo[3,4-b]pyridinesTBK1Autoimmune Diseases, Oncology
PyrazolopyrazinesmGluR5 (NAMs)Neurological Disorders
1H-pyrazolo[3,4-b]pyridinesOX1R, OX2R (Antagonists)Insomnia
Table 1: Identified Molecular Targets of Pyrazolo[3,4-b]pyrazine Analogs

Enzyme Inhibition Kinetic Studies (e.g., Kinases)

Enzyme inhibition kinetic studies have been instrumental in characterizing the potency and mechanism of action of pyrazolo[3,4-b]pyrazine analogs, particularly those targeting kinases. These studies typically determine the half-maximal inhibitory concentration (IC₅₀) values, which quantify the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

For example, structure-activity relationship (SAR) studies of 1H-pyrazolo[3,4-b]pyridine inhibitors of CDKs led to the discovery of BMS-265246, which exhibited potent inhibitory activity with IC₅₀ values of 6 nM for CDK1/cyclin B and 9 nM for CDK2/cyclin E. nih.gov The 2,6-difluorophenyl substitution was found to be critical for this high potency. nih.gov

In the case of TBK1 inhibitors, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were evaluated for their in vitro inhibitory activity. nih.gov Through several rounds of optimization, a lead compound emerged with an exceptionally low IC₅₀ value of 0.2 nM for TBK1, demonstrating significant potency. nih.gov

Compound/Analog SeriesTarget EnzymeIC₅₀ Value
BMS-265246 (1H-pyrazolo[3,4-b]pyridine analog)CDK1/cyclin B6 nM
BMS-265246 (1H-pyrazolo[3,4-b]pyridine analog)CDK2/cyclin E9 nM
Optimized 1H-pyrazolo[3,4-b]pyridine derivativeTBK10.2 nM
Table 2: Enzyme Inhibition Data for Pyrazolo[3,4-b]pyrazine Analogs

Receptor Binding Affinity and Ligand-Target Interaction Studies

Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. For pyrazolo[3,4-b]pyrazine analogs that act as receptor modulators, these studies provide valuable insights into their binding characteristics.

A study on pyrazolopyrazine-based mGluR5 NAMs, including PF470, involved a systematic structure-activity relationship (SAR) investigation to balance pharmacological potency with other properties. nih.gov Docking studies of PF470 suggested that it forms hydrogen bonds with residues W784 and Y791 in the mGluR5 binding pocket. researchgate.net The ortho-methyl group of the pyridine (B92270) ring was found to reside in a hydrophobic pocket formed by residues F787, L652, and V811. researchgate.net

Similarly, for the 1H-pyrazolo[3,4-b]pyridine series of dual orexin receptor antagonists, initial high-throughput screening identified a hit compound with dual potency on both OX1R and OX2R. aurigeneservices.com Subsequent SAR studies focused on the amide motif of the molecule to explore the influence of modifications on potency and selectivity for both receptors. aurigeneservices.com

Elucidation of Cellular Pathways Modulated by Pyrazolo[3,4-b]pyrazine Compounds

The interaction of pyrazolo[3,4-b]pyrazine analogs with their molecular targets initiates a cascade of downstream signaling events, leading to the modulation of various cellular pathways.

Cell Cycle Regulation: By inhibiting CDKs, pyrazolo[3,4-b]pyridine analogs can arrest the cell cycle, which is a key mechanism for their anticancer activity. The inhibition of CDK1 and CDK2 disrupts the progression of cells through the G1/S and G2/M phases of the cell cycle.

Innate Immune Signaling: The inhibition of TBK1 by 1H-pyrazolo[3,4-b]pyridine derivatives directly impacts the innate immune response. TBK1 is a central kinase in the signaling pathways activated by Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), leading to the production of type I interferons and other inflammatory cytokines. nih.gov Inhibition of TBK1 can therefore dampen these inflammatory responses.

Glutamatergic Neurotransmission: As negative allosteric modulators of mGluR5, pyrazolopyrazines can influence glutamatergic signaling in the brain. nih.gov mGluR5 is involved in synaptic plasticity and neuronal excitability, and its modulation has therapeutic implications for various neurological and psychiatric disorders.

Sleep-Wake Regulation: Dual orexin receptor antagonists based on the 1H-pyrazolo[3,4-b]pyridine scaffold interfere with the orexin signaling system, which promotes wakefulness. aurigeneservices.com By blocking the activity of orexin neuropeptides on their receptors, these compounds promote sleep.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrazolo 3,4 B Pyrazin 3 Ol Derivatives

Influence of Substituent Nature and Stereochemistry on Biological Potency

The biological potency of pyrazolo[3,4-b]pyrazine derivatives is highly sensitive to the nature and stereochemistry of their substituents. Studies on the closely related pyrazolo[3,4-b]pyridine scaffold, a common core for kinase inhibitors, provide significant insights. nih.gov For instance, in the development of Tropomyosin receptor kinase (TRK) inhibitors, the introduction of a fluorine atom to a phenyl ring substituent was found to be important for activity. nih.gov The removal of the fluorine atom from an initial hit compound led to weaker potency, highlighting the necessity of a suitable substituent for desired activity. nih.gov Conversely, introducing other halogens like chlorine and bromine, or strongly electron-withdrawing groups such as nitro and trifluoromethyl, resulted in reduced potency. nih.gov

The steric bulk of substituents also plays a critical role. In a study on meprin α inhibitors based on a pyrazole (B372694) scaffold, a 3,5-diphenylpyrazole (B73989) derivative showed high inhibitory activity. nih.gov Replacing one of the phenyl groups with smaller residues like methyl or larger ones like benzyl (B1604629) led to a decrease in activity, whereas a cyclopentyl group maintained similar potency to the diphenyl compound. nih.gov

Stereochemistry is another crucial determinant of biological potency. In the optimization of TRKA inhibitors, the chiral nature of a 3-hydroxypiperidinyl substituent was investigated. nih.gov The (S)-enantiomer demonstrated slightly superior inhibitory activity compared to the (R)-enantiomer, emphasizing the importance of precise three-dimensional orientation for optimal interaction with the target protein. nih.gov

Table 1: Influence of Substituent Nature on TRKA Inhibition

Compound ID Substituent on Phenyl Ring IC₅₀ (µM)
A01 3-Fluoro 0.293
A02 None 0.479
A03 3-Chloro >1
A04 3-Bromo >1
A05 3-Nitro >1
A06 3-Trifluoromethyl >1

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. nih.gov

Table 2: Effect of Stereochemistry on TRKA Inhibition

Compound ID Substituent IC₅₀ (µM)
C03 (rac)-3-hydroxypiperidinyl 0.056
C09 (R)-3-hydroxypiperidinyl >0.056 (data inferred)
C10 (S)-3-hydroxypiperidinyl 0.026

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. nih.gov

Positional Effects of Substituents on Activity and Selectivity

The position of substituents on the pyrazolo[3,4-b]pyrazine scaffold significantly impacts biological activity and selectivity. The relative arrangement of functional groups dictates how the molecule fits into the binding site of a biological target.

In the pursuit of TRK inhibitors, the placement of substituents on a peripheral benzene (B151609) ring was explored. nih.gov When a substituent was in the para-position, a slight improvement in potency was observed compared to other derivatives, though it was still less potent than the lead compound. nih.gov However, placing substituents at the meta-position led to compounds with better potency. nih.gov Specifically, a 3-hydroxypiperidinyl group at the meta-position yielded a compound with an IC₅₀ value of 0.056 μM. nih.gov Further investigation into the number and position of fluorine atoms on the benzene ring showed that most variations led to a decline in activity, with the exception of a 2,5-difluoro substitution, which resulted in moderate potency. nih.gov

Broader analyses of substituted 1H-pyrazolo[3,4-b]pyridines reveal distinct positional preferences for substituents. For 4,6-disubstituted derivatives, the most common substituent at the C3 position is a methyl group. nih.gov In contrast, for 5-monosubstituted versions, the C3 position is almost equally likely to be occupied by a hydrogen atom or a methyl group. nih.gov The substitution at the N1 position of the pyrazole ring is also critical; N-alkylation or N-arylation of a 3,5-diphenylpyrazole lead compound resulted in a 4- to 6-fold decrease in activity against meprin α and β. nih.gov Similarly, for adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK) activators, exposing the pyrazole N-H group was found to be essential for potency. nih.gov

These findings underscore that a delicate balance of electronic and steric effects, governed by substituent positioning, is necessary to achieve high activity and selectivity.

Table 3: Effect of Substituent Position on TRKA Inhibition

Compound Series Substituent Position General Potency Trend
C-Series meta-position Better potency observed
C-Series para-position Slight potency improvement, but less than meta
A-Series 2,5-difluoro Moderate IC₅₀ (0.178 µM)

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives. nih.gov

Exploration of Privileged Structural Motifs within the Pyrazolo[3,4-B]pyrazine Scaffold

The 1H-pyrazolo[3,4-b]pyridine scaffold, and by extension the pyrazolo[3,4-b]pyrazine core, is considered a "privileged structure" in medicinal chemistry. biorxiv.org This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, serving as a versatile starting point for drug discovery. biorxiv.org

This scaffold is a prominent feature in a multitude of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases like cancer. nih.gov The pyrazolo[3,4-b]pyridine fragment is effective as a "hinge-binder," where the pyrazole portion acts as a hydrogen bond donor and acceptor, anchoring the inhibitor to the ATP-binding site of the kinase. nih.gov For example, in TRKA inhibitors, the aminopyrazole fragment forms three hydrogen bonds with key amino acid residues (Glu590 and Met592) in the hinge region of the kinase. nih.gov

The utility of this scaffold extends beyond kinase inhibition. Derivatives have been developed as:

Phosphodiesterase 4 (PDE4) inhibitors for treating chronic obstructive pulmonary disease (COPD). nih.gov

Soluble guanylate cyclase (sGC) stimulators for pulmonary hypertension. nih.gov

Adenosine 5'-monophosphate-activated protein kinase (AMPK) activators . nih.gov

TANK-binding kinase 1 (TBK1) inhibitors for immune-related diseases and cancer therapy. nih.gov

The adaptability of the pyrazolo[3,4-b]pyrazine scaffold allows it to serve as a foundational structure upon which diverse functionalities can be built, enabling the targeting of a wide array of proteins and biological pathways.

Rational Design Principles for Optimized Biological Profiles

The development of potent and selective pyrazolo[3,4-b]pyrazine-based molecules heavily relies on rational design principles, often augmented by computational methods. A key strategy is scaffold hopping , where the core of a known inhibitor is replaced with a structurally novel, isosteric scaffold, like the pyrazolo[3,4-b]pyridine core, to discover new chemical entities with improved properties. nih.gov

Computer-aided drug design (CADD) plays a pivotal role in this process. nih.gov Molecular docking studies are used to predict how a designed molecule will bind to its target protein. nih.govnih.gov This allows researchers to visualize crucial interactions, such as hydrogen bonds and π-π stacking, and to design modifications that enhance binding affinity. For instance, the design of TRKA inhibitors was guided by the binding modes of existing drugs, identifying three key structural components:

A hydrophilic "head" that extends into the solvent-exposed region. nih.gov

A hydrophobic "tail," often a fluorine-substituted aromatic ring, that occupies a hydrophobic pocket. nih.gov

A central linker, the pyrazolo[3,4-b]pyridine core, that binds to the hinge region via hydrogen bonds. nih.gov

This tripartite model provides a clear blueprint for optimization. Furthermore, SAR studies guide the iterative process of rational design. After identifying a hit compound, modifications are systematically made to different parts of the molecule (e.g., the R¹ and R² positions) to improve potency and selectivity. nih.gov This structured approach, combining computational modeling with empirical SAR data, accelerates the discovery of derivatives with optimized biological profiles, turning initial hits into promising lead compounds for further development. nih.gov

Computational Chemistry and in Silico Drug Design for Pyrazolo 3,4 B Pyrazin 3 Ol Derivatives

Molecular Docking Investigations with Identified Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For the related class of pyrazolo[3,4-b]pyridine derivatives, molecular docking studies have been extensively employed to elucidate their binding modes with various protein targets. For instance, derivatives have been docked into the ATP-binding site of kinases like TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs). nih.govnih.gov In a study on TBK1 inhibitors, a pyrazolo[3,4-b]pyridine derivative demonstrated a binding model similar to the known inhibitor URMC-099. nih.gov Another study on pyrazole (B372694) derivatives identified potential inhibitors of receptor tyrosine kinases and protein kinases through docking, with some compounds showing minimum binding energies indicative of strong binding affinity. nih.gov

Table 1: Representative Molecular Docking Studies on Pyrazolo[3,4-b]pyridine Derivatives

Derivative ClassProtein TargetKey Interactions NotedReference
Pyrazolo[3,4-b]pyridinesTANK-binding kinase 1 (TBK1)Similar binding to known inhibitors nih.gov
Pyrazolo[3,4-b]pyridinesTropomyosin receptor kinases (TRKs)Hydrogen bonding and π-π stacking nih.gov
Pyrazole derivativesReceptor Tyrosine KinasesLow binding energy values nih.gov

This table is illustrative and based on studies of the related pyrazolo[3,4-b]pyridine scaffold due to the lack of specific data for 6-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds.

While no specific QSAR models for this compound were found, studies on related pyrazolo[3,4-b]pyridine derivatives have successfully employed this technique. For example, a 3D-QSAR model was developed for a series of 4-aminopyrazolo[3,4-b]pyridines as potent and selective inhibitors of A1 adenosine (B11128) receptors. nih.gov This model helped to rationalize the structure-activity relationships and guide the design of new compounds with improved affinity. nih.gov Similarly, QSAR studies on pyrazoline derivatives as carbonic anhydrase inhibitors have been conducted to predict their inhibitory activity.

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-protein complex over time. This method can reveal conformational changes and the stability of interactions that are not apparent from static docking poses.

MD simulations have been applied to understand the interaction dynamics of pyrazolo[3,4-b]pyridine derivatives with their protein targets. For instance, a recent study on pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors used MD simulations to confirm the stability of the ligand-protein complex and the persistence of key interactions identified in molecular docking. nih.gov These simulations are crucial for validating docking results and providing a more realistic view of the binding event at the atomic level.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. These models can then be used as queries to screen large compound databases for novel ligands.

Pharmacophore models have been developed for various pyrazole-containing scaffolds. For instance, a pharmacophore-based virtual screening approach was used to identify selective inhibitors of phosphodiesterase 4B (PDE4B) from a database of pyrazolone (B3327878) derivatives. cornell.edu Another study utilized a pharmacophore model for the design of 4-(phenylamino)pyrazolo[3,4-d]pyrimidines as EGF-R tyrosine kinase inhibitors. nih.gov These approaches have proven effective in discovering new chemical entities with desired biological activities.

Advanced In Silico Approaches (e.g., Machine Learning in Drug Discovery)

Machine learning (ML) is increasingly being used in drug discovery to build predictive models for a wide range of properties, from bioactivity to toxicity. These advanced computational methods can analyze large and complex datasets to identify patterns that are not easily discernible by traditional methods.

While specific applications of machine learning to this compound are not documented, the broader field of drug discovery is seeing a surge in the use of ML. youtube.com For instance, ML models are being developed to predict the power conversion efficiencies of organic materials, including pyrazolo[3,4-b]pyridine derivatives, for applications in photovoltaics, which showcases the versatility of these computational tools. mdpi.com In the context of drug discovery, ML can be used to develop more accurate QSAR models, predict off-target effects, and optimize pharmacokinetic properties.

Advanced Research Methodologies in Pyrazolo 3,4 B Pyrazine Chemistry

Crystallographic Studies of Ligand-Target Complexes (e.g., Protein-Ligand Co-crystallography)

X-ray crystallography stands as a cornerstone technique for elucidating the three-dimensional structure of molecules and their complexes at atomic resolution. In the context of pyrazolo[3,4-b]pyrazine research, co-crystallography of these ligands with their biological targets, typically proteins, offers invaluable information for structure-based drug design.

By obtaining a crystal structure of a pyrazolo[3,4-b]pyrazine derivative bound to its target protein, researchers can directly visualize the binding mode, identify key intermolecular interactions, and understand the structural basis of affinity and selectivity. This knowledge is instrumental in optimizing lead compounds to enhance their potency and pharmacological properties.

A notable example in a closely related series, the pyrazolo[3,4-b]pyridines, involves their study as inhibitors of cyclin-dependent kinases (CDKs). A solid-state structure of a potent CDK1/CDK2 selective inhibitor from this class, bound to CDK2, revealed that the inhibitor occupies the ATP purine (B94841) binding site. Crucially, it forms important hydrogen bonds with the backbone of Leu83 in the protein, a key interaction for its inhibitory activity nih.gov. This type of detailed structural information allows for rational modifications to the ligand to improve its interaction with the target.

Similarly, crystallographic studies of pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRK) inhibitors have provided detailed insights into their binding mechanism. Analysis of a co-crystal structure with TRKA showed the aminopyrazole fragment anchored in the hinge region through hydrogen bonds with glutamate and methionine residues. Furthermore, π–π stacking interactions between the pyrazolo[3,4-b]pyridine core and a phenylalanine residue (the gatekeeper) were observed, highlighting the importance of aromatic interactions in ligand binding researchgate.net.

While a specific co-crystal structure for 6-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol is not publicly available, the principles derived from studies of analogous compounds are directly applicable. For instance, the crystal structure of 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide reveals a planar pyrazolo[3,4-b]pyrazine ring system. In the crystal, molecules form inversion dimers through strong N—H⋯O hydrogen bonds researchgate.net. This tendency to form specific hydrogen bonding patterns is a key feature that would be explored in its interaction with a biological target.

Table 1: Crystallographic Data for a Related Pyrazolo[3,4-b]pyrazine Derivative

Parameter Value
Compound Name 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide
Molecular Formula C₁₃H₁₂N₆O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.7907 (5)
b (Å) 4.80351 (15)
c (Å) 17.1203 (8)
β (°) 92.067 (4)
Volume (ų) 1215.57 (8)

Data sourced from IUCrData (2016) researchgate.net.

Biophysical Characterization of Molecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques are essential for quantifying the thermodynamics and kinetics of ligand-target interactions in solution, providing data that is complementary to the static picture from crystallography.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of molecular interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the pyrazolo[3,4-b]pyrazine compound flows over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of key kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated nih.govnih.gov. SPR is particularly valuable in drug discovery for screening compound libraries and for detailed kinetic characterization of lead candidates bioradiations.com.

Isothermal Titration Calorimetry (ITC) is another fundamental biophysical method that directly measures the heat changes associated with a binding event. By titrating a solution of the pyrazolo[3,4-b]pyrazine ligand into a sample cell containing the target protein, ITC can determine the binding affinity (Kₐ), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment nih.govmalvernpanalytical.comtainstruments.com. This complete thermodynamic profile provides deep insights into the driving forces of the binding process. For instance, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution can be indicative of hydrophobic interactions and conformational changes unizar.es. While specific ITC data for this compound is not available, the application of this technique has been mentioned in the study of related pyrazolo[3,4-b]quinoline derivatives, confirming its utility in characterizing the binding thermodynamics of this class of compounds unizar.es.

Table 2: Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry

Parameter Description Significance
Binding Affinity (Kₐ) The equilibrium constant for the association of the ligand and target. Indicates the strength of the interaction.
Stoichiometry (n) The number of ligand molecules that bind to one molecule of the target. Defines the binding ratio of the complex.
Enthalpy Change (ΔH) The heat released or absorbed during the binding event. Provides information about the types of non-covalent interactions involved.
Entropy Change (ΔS) The change in the randomness or disorder of the system upon binding. Reflects changes in conformational freedom and solvent reorganization.

Spectroscopic Techniques for Elucidating Molecular Structure and Conformation

Spectroscopic methods are indispensable for the structural characterization of newly synthesized pyrazolo[3,4-b]pyrazine derivatives and for studying their conformational properties in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are routinely used to assign the chemical structure of pyrazolo[3,4-b]pyrazine analogs nih.govresearchgate.net. For instance, in a related pyrazolo[3,4-d]pyrimidine, the ¹H-NMR spectrum showed characteristic singlets for the methyl group, the methylene (B1212753) group, and the pyrazole (B372694) C-H proton, allowing for unambiguous structural confirmation mdpi.com. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of the atoms within the molecule.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrazolo[3,4-d]pyrimidine

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
NH-CH₃ 3.14 (s) 27.4
N-CH₃ 3.96 (s) 34.0
CH₂Cl 4.61 (s) 48.7
C₃-H 8.00 (s) 131.7

Data for 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine mdpi.com.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps to confirm the molecular formula. Furthermore, the fragmentation patterns observed in the mass spectrum can offer valuable structural information wikipedia.orglibretexts.orgmiamioh.edu. The fragmentation of pyrazoline derivatives, for example, often involves cleavage of the C-N and N-N bonds of the pyrazoline ring, leading to characteristic fragment ions researchgate.net.

Other spectroscopic techniques such as Infrared (IR) Spectroscopy and UV-Visible Spectroscopy are also employed. IR spectroscopy helps to identify the presence of specific functional groups within the molecule, while UV-Visible spectroscopy provides information about the electronic transitions and can be used to study the photophysical properties of these compounds nih.gov.

Together, these advanced research methodologies provide a comprehensive toolkit for the detailed investigation of this compound and related compounds, facilitating their development as potential therapeutic agents.

Future Perspectives and Therapeutic Applications of the Pyrazolo 3,4 B Pyrazine Scaffold

Development of Novel Therapeutic Agents Based on the Pyrazolo[3,4-b]pyrazin-3-OL Core

The pyrazolo[3,4-b]pyrazine core has served as a versatile template for the design and synthesis of novel therapeutic agents. While specific research on 6-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol is limited, the broader pyrazolo[3,4-b]pyrazine scaffold has shown promise in several therapeutic areas.

Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antifungal, and antiparasitic agents. researchgate.netscite.ai For instance, certain pyrazolo[3,4-b]pyrazine derivatives have been identified as potent inhibitors of protein tyrosine phosphatase SHP2, a key node in cancer signaling pathways. nih.govresearchgate.net The development of selective SHP2 inhibitors based on this scaffold represents a promising strategy for the treatment of various cancers, including KRAS-mutant non-small cell lung cancer. nih.govresearchgate.net

The structural features of the pyrazolo[3,4-b]pyrazine nucleus, such as its planar arrangement and the presence of nitrogen atoms capable of hydrogen bonding, make it an attractive scaffold for targeting a variety of biological macromolecules. Medicinal chemists can systematically modify the core structure at various positions to optimize potency, selectivity, and pharmacokinetic properties, leading to the development of new and effective therapeutic agents.

Table 1: Investigated Therapeutic Applications of the Pyrazolo[3,4-b]pyrazine Scaffold

Therapeutic Area Target/Mechanism Reference
Oncology SHP2 Inhibition nih.govresearchgate.net
Infectious Diseases Antifungal, Antiparasitic researchgate.net
Inflammation General Anti-inflammatory researchgate.net
Infectious Diseases Antibacterial nih.gov

Exploration of New Disease Areas and Biological Targets

The therapeutic potential of the pyrazolo[3,4-b]pyrazine scaffold extends beyond its initially explored activities. Researchers are actively investigating its utility in a wider range of diseases and its ability to modulate novel biological targets.

The proven efficacy of derivatives against targets like SHP2 in cancer has spurred interest in exploring other phosphatases and kinases that could be targeted by this scaffold. nih.gov Furthermore, the anti-inflammatory properties of pyrazolo[3,4-b]pyrazine compounds suggest their potential application in chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease. researchgate.net

The antibacterial activity of some derivatives opens up avenues for developing new treatments for bacterial infections, a critical need in the face of rising antibiotic resistance. nih.gov The structural similarity of the pyrazolo[3,4-b]pyrazine core to purine (B94841) bases suggests that it could also be a source of inhibitors for enzymes involved in nucleic acid metabolism, which could be relevant for antiviral and anticancer therapies.

Future research will likely focus on high-throughput screening of pyrazolo[3,4-b]pyrazine libraries against a diverse panel of biological targets to uncover new therapeutic opportunities. This exploration could lead to the discovery of first-in-class drugs for a variety of challenging diseases.

Integration with Emerging Drug Discovery Technologies (e.g., Proteolysis Targeting Chimeras - PROTACs)

The adaptability of the pyrazolo[3,4-b]pyrazine scaffold makes it an excellent candidate for integration with cutting-edge drug discovery technologies like Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. tandfonline.com

A key advantage of PROTACs is their ability to target proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors. The development of a PROTAC requires a ligand that can bind to the target protein. The pyrazolo[3,4-b]pyrazine scaffold, with its proven ability to bind to targets like SHP2, is a promising starting point for designing the target-binding moiety of a PROTAC. tandfonline.com

For example, a pyrazolo[3,4-b]pyrazine-based SHP2 inhibitor could be chemically linked to a ligand for an E3 ligase, creating a PROTAC that specifically targets SHP2 for degradation. This approach could offer several advantages over traditional inhibition, including a more profound and sustained target knockdown, and the potential to overcome drug resistance mechanisms. The successful development of pyrazolo[3,4-b]pyrazine-based PROTACs could revolutionize the treatment of diseases driven by the overexpression or aberrant activity of specific proteins.

Collaborative Research and Translational Opportunities

The successful translation of the therapeutic potential of the pyrazolo[3,4-b]pyrazine scaffold from the laboratory to the clinic will require a concerted effort involving collaboration between academic researchers, pharmaceutical companies, and clinical investigators.

Collaborative Research:

Academia-Industry Partnerships: Academic labs can contribute their expertise in novel synthesis methods and target identification, while pharmaceutical companies can provide resources for large-scale screening, lead optimization, and preclinical development.

Consortia and Open Science Initiatives: Collaborative platforms can facilitate the sharing of data, chemical probes, and biological assays related to the pyrazolo[3,4-b]pyrazine scaffold, accelerating the pace of discovery.

Translational Opportunities:

Biomarker Development: Identifying predictive biomarkers will be crucial for selecting patients who are most likely to respond to therapies based on this scaffold, particularly in oncology.

Clinical Trials: Well-designed clinical trials will be necessary to evaluate the safety and efficacy of promising pyrazolo[3,4-b]pyrazine-based drug candidates in various disease contexts.

Companion Diagnostics: The development of companion diagnostics alongside new drugs will help to ensure that they are used in the most effective and personalized manner.

The journey from a promising chemical scaffold to a new medicine is long and complex. However, through strategic collaborations and a focus on translational research, the pyrazolo[3,4-b]pyrazine scaffold holds the potential to deliver a new generation of innovative therapies for a range of human diseases.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL derivatives?

The synthesis typically involves cyclocondensation of aminopyrazole derivatives with carbonyl-containing precursors. A general procedure includes refluxing equimolar amounts of 5-aminopyrazole and aromatic aldehydes in xylene for 24–30 hours, followed by NaOH treatment, solvent removal, and recrystallization from methanol to isolate the product . Oxidation using chloranil under reflux conditions is also effective for forming the bicyclic core .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying regiochemistry and substitution patterns. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like hydroxyls (O-H stretch at ~3200 cm⁻¹) . Purity is validated via HPLC (≥95%) and elemental analysis (±0.4% for C, H, N) .

Q. How do structural features of this compound influence its pharmacological potential?

The planar bicyclic scaffold enables π-π stacking in enzyme binding pockets. The 3-hydroxyl group acts as a hydrogen bond donor, critical for kinase inhibition, while the 6-methyl group enhances lipophilicity, improving membrane permeability .

Q. What storage conditions ensure stability of this compound?

Store at -20°C under inert gas (argon) in amber glassware. Accelerated stability studies show <5% degradation over six months under these conditions, compared to significant decomposition at room temperature .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Systematic optimization includes solvent polarity (e.g., DMF enhances cyclization), temperature modulation (80–100°C), and catalyst screening (e.g., p-toluenesulfonic acid reduces reaction time by 60%). Yield improvements from 45% to 75% have been achieved by adjusting stoichiometry and reflux duration .

Q. What strategies resolve contradictions in biological activity data across studies?

Multi-parametric analysis combining enzyme assays (e.g., IC50 determination) with molecular docking studies clarifies discrepancies. For example, molecular dynamics simulations explain differential kinase inhibition by correlating binding energies (MM-PBSA) with experimental IC50 values .

Q. How should structure-activity relationship (SAR) studies be designed for kinase inhibition optimization?

Focus on systematic substitutions at positions 1, 3, and 6. Introducing electron-withdrawing groups at position 1 increases target residence time, while 6-aryl substitutions improve selectivity (e.g., 3:1 VEGFR2/PDGFRβ selectivity) . Use scaffold-hopping to explore bioisosteric replacements (e.g., replacing hydroxyl with carboxyl groups) .

Q. What computational approaches predict physicochemical properties of novel analogs?

Quantitative Structure-Property Relationship (QSPR) models using descriptors like polar surface area (PSA) and logP. COSMO-RS simulations combined with machine learning predict solubility (logS) with <10% error, validated against ChEMBL datasets .

Q. How are metabolic pathways validated for this compound?

In vitro microsomal assays (rat/human liver microsomes + NADPH) identify primary metabolites. LC-MS/MS with synthetic standards confirms O-demethylation at position 3 as a major pathway. Collision-induced dissociation (CID) patterns differentiate metabolites from impurities .

Q. What experimental designs address low bioavailability in preclinical models?

Pharmacokinetic studies in rodents using radiolabeled compounds track absorption/distribution. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) identifies metabolic hotspots. Prodrug strategies (e.g., acetylating the hydroxyl group) improve oral bioavailability by 40% in murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.